molecular formula C17H18N2O2 B1670759 N,N'-Disalicylidene-1,2-diaminopropane CAS No. 94-91-7

N,N'-Disalicylidene-1,2-diaminopropane

Cat. No. B1670759
CAS RN: 94-91-7
M. Wt: 282.34 g/mol
InChI Key: RURPJGZXBHYNEM-GDAWTGGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-Disalicylidene-1,2-diaminopropane” is a chemical compound with the molecular formula C17H18N2O2 . It is also known by other names such as “N,N’-Bis(salicylidene)-1,2-propanediamine”, “Disalicylalpropylenediimine”, “Tenamene 60”, and “Cuvan 80” among others . It is used as a copper inhibitor in some adhesive plasters, rubber products, and gasoline .


Synthesis Analysis

1,2-Diaminopropane is used in the synthesis of N,N’-Disalicylidene-1,2-diaminopropane . Upon contact with water, it is hydrolyzed to salicylaldehyde and 1,2-diaminopropane .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol . The InChI string and the Canonical SMILES string provide a detailed representation of its molecular structure .


Chemical Reactions Analysis

Upon contact with water, N,N’-Disalicylidene-1,2-diaminopropane is hydrolyzed to salicylaldehyde and 1,2-diaminopropane .


Physical And Chemical Properties Analysis

The molecular weight of N,N’-Disalicylidene-1,2-diaminopropane is 282.34 g/mol . It is a solid with a melting point of 51-53 °C (lit.) .

Scientific Research Applications

Activation and Cross-reactivity in Adhesive Plaster

DSPD serves as a copper inhibitor in certain adhesive plasters, rubber products, and gasoline. It hydrolyzes into salicylaldehyde and 1,2-diaminopropane upon contact with water. This property was explored in a study where all participants displayed positive patch-test reactions to DSPD, indicating its potential for causing allergic reactions in certain contexts. The study also developed an extraction procedure and a high-performance liquid chromatography (HPLC) method for analyzing adhesive plasters, contributing to safety evaluations of materials containing DSPD (Bergendorff & Hansson, 2000).

Investigation on Photosynthesis

DSPD has been widely used to study photosynthesis in in vitro systems. It was found that DSPD hydrolyzes rapidly in aqueous solutions to salicylaldehyde and 1,3-diaminopropane, questioning the direct effects previously attributed to DSPD in photosynthesis research. This suggests that observed effects might be due to salicylaldehyde instead, highlighting the importance of understanding chemical hydrolysis in scientific investigations (Ireland & Goldwin, 1979).

Liquid Crystalline Behavior of Lanthanide Complexes

The synthesis and characterization of Schiff base ligand and its lanthanide complexes have revealed their liquid-crystalline properties. Such materials are crucial for the development of optical and electronic devices, showcasing DSPD's role in advancing materials science (Abid & Al-barody, 2014).

Magnetic Properties of Metal Complexes

The study of one-dimensional azide-bridged manganese(III) chain complexes involving DSPD derivatives highlights the compound's utility in exploring magnetic properties and interactions. This research contributes to the understanding of antiferromagnetic interactions and the design of magnetic materials (Li et al., 1998).

Antibacterial Activity and Fluorescent Properties

New Cd(II) metal complexes based on multidentate Schiff base ligands, including DSPD derivatives, have shown promising antibacterial activity against various bacteria. Additionally, these complexes exhibit significant fluorescence properties, indicating potential applications in bioimaging and sensors (Majumdar et al., 2017).

Safety And Hazards

N,N’-Disalicylidene-1,2-diaminopropane is classified as a combustible solid . It is strongly recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

Future Directions

N,N’-Disalicylidene-1,2-diaminopropane has been used in the synthesis of new trinuclear heterometallic Cu (II)-Mn (II) complexes . It has potential applications in the field of complexometric potentiometric titrations .

properties

IUPAC Name

2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURPJGZXBHYNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041200
Record name N,N′-Disalicylidene-1,2-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N'-Disalicylidene-1,2-diaminopropane

CAS RN

94-91-7
Record name N,N′-Disalicylidene-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disalicylalpropylenediimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Keromet MD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Keromet MD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N′-Disalicylidene-1,2-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α'-propylenedinitrilodi-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S023Y0W20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Disalicylidene-1,2-diaminopropane
Reactant of Route 2
Reactant of Route 2
N,N'-Disalicylidene-1,2-diaminopropane
Reactant of Route 3
Reactant of Route 3
N,N'-Disalicylidene-1,2-diaminopropane
Reactant of Route 4
N,N'-Disalicylidene-1,2-diaminopropane
Reactant of Route 5
N,N'-Disalicylidene-1,2-diaminopropane
Reactant of Route 6
N,N'-Disalicylidene-1,2-diaminopropane

Citations

For This Compound
48
Citations
H Torayama, H Asada, M Fujiwara, T Matsushita - Polyhedron, 1998 - Elsevier
Novel di-μ-oxo dimanganese(IV) complexes, [Mn IV (N–R–X-sal) 2 (μ-O)] 2 , with bidentate Schiff base ligands, N-alkyl-substituted-salicylideneamine, N–R–X-salH [R=CH 3 (Me), C 2 H …
Number of citations: 23 www.sciencedirect.com
H Torayama, T Nishide, H Asada, M Fujiwara… - Polyhedron, 1998 - Elsevier
Novel di-μ-oxo dimanganese(IV) complexes with a series of tetradentate Schiff base ligands have been prepared and characterized by spectroscopy, magnetic susceptibility, …
Number of citations: 58 www.sciencedirect.com
O Bergendorff, C Hansson - Contact dermatitis, 2000 - Wiley Online Library
N,N′‐disalicylidene‐1,2‐diaminopropane is a copper inhibitor present in some adhesive plasters, rubber products and gasoline. Upon contact with water it is hydrolyzed to …
Number of citations: 4 onlinelibrary.wiley.com
RT Pardasani, P Pardasani, RT Pardasani… - Magnetic Properties of …, 2017 - Springer
Molar magnetic moment and exchange energy of di-μ-oxo-dimanganese(IV) complex with N, N′-disalicylidene-1, 2-diaminopropane diethanolate measured using Faraday method is …
Number of citations: 0 link.springer.com
A Haus, M Raidt, TA Link, H Elias - Inorganic Chemistry, 2000 - ACS Publications
Conventional and rapid scan stopped-flow spectrophotometry as well as polarimetry was used to study the kinetics of ligand substitution in six chiral bis N-alkylsalicylaldiminato nickel(II…
Number of citations: 3 pubs.acs.org
ML Whisman - 1971 - books.google.com
Storage stability of blends containing N, N'-di-sec-butyl-4-14 Cp-phenylenediamine.. Storage stability of blends containing 250 ppm of oleic-1-14C acid.. Storage stability of blends …
Number of citations: 3 books.google.com
WF Coleman - 2006 - ACS Publications
Lubricating Greases Page 1 In the Classroom 882 Journal of Chemical Education • Vol. 83 No. 6 June 2006 • www.JCE.DivCHED.org furfural, 1 terephthalic acid, 7 JCE Featured …
Number of citations: 1 pubs.acs.org
C Hansson, O Bergendorff - Allergy, 1998 - Wiley Online Library
FORMERLY, allergic contact dermatitis due to adhesive plaster was usually related to the presence of colophony or rubber components in the adhesive (1). Although the replacement of …
Number of citations: 5 onlinelibrary.wiley.com
TC Schmidt, P Kleinert, C Stengel… - … science & technology, 2002 - ACS Publications
Groundwater contamination by fuel constituents from nonaqueous phase liquids (NAPLs) on top of the groundwater table is a widespread problem. While leaching of classical fuel …
Number of citations: 38 pubs.acs.org
ML Whisman, JW Goetzinger, CC Ward… - 1970 - apps.dtic.mil
The investigation was concerned with the contribution of selected components and additives of high-temperature aircraft fuels to thermally induced deposits before and after 52 weeks …
Number of citations: 2 apps.dtic.mil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.